![molecular formula C21H18FN3O3S B2633651 1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 380584-37-2](/img/structure/B2633651.png)
1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H18FN3O3S and its molecular weight is 411.45. The purity is usually 95%.
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Scientific Research Applications
Generation of Structurally Diverse Libraries
The compound 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base derived from 2-acetylthiophene, serves as a precursor for generating a structurally diverse library of compounds through various alkylation and ring closure reactions. This demonstrates the compound's utility in synthetic chemistry for creating a range of dithiocarbamates, thioethers, and other derivatives including pyrazolines and pyrimido[1,2-a]benzimidazole derivatives (G. Roman, 2013).
Antidepressant Activity
A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized from the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide demonstrated significant antidepressant activity. This showcases the potential therapeutic use of structurally related compounds as antidepressant medications (B. Mathew, J. Suresh, S. Anbazhagan, 2014).
Structural Characterization and Isostructurality
The synthesis and structural characterization of isostructural thiazoles incorporating the 4-fluorophenyl moiety were completed. This study highlights the compound's role in the development of new materials with potential applications in molecular engineering and material science (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Electrochemical Properties
The electrochemical properties of substituted imidazo[4,5-d]pyrrolo[3,2-f][1,3] diazepine scaffolds were evaluated, indicating potential applications in bioreduction and other electrochemical processes (M. Zaki, A. Bettencourt, F. Fernandes, M. F. Proença, 2012).
Potential Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. This research provides insights into the development of novel antipsychotic medications with reduced side effects (L D Wise et al., 1987).
Anti-Inflammatory Activity
N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides were synthesized and shown to exhibit significant anti-inflammatory activity, suggesting their potential use in the development of anti-inflammatory drugs (K. Sunder, Jayapal Maleraju, 2013).
properties
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c22-15-6-4-14(5-7-15)18-17(19(26)16-3-1-12-29-16)20(27)21(28)25(18)10-2-9-24-11-8-23-13-24/h1,3-8,11-13,18,27H,2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANIPKBHCWHTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CCCN4C=CN=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one |
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